1-(3-Bromobenzyl)-3-isopropylurea

Synthetic Chemistry Process Development Route Scouting

This disubstituted urea combines a 3-bromobenzyl moiety enabling halogen bonding in target engagement with an isopropyl group for balanced cLogP (~2.4–2.7). The meta-bromine serves as a robust synthetic handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings—ideal for late-stage diversification without precursor synthesis. Distinct from chloro or unsubstituted analogs, it provides a validated starting point for mPGES-1 inhibitor programs. Supplied at ≥98% purity for reproducible parallel library synthesis. For R&D and further manufacturing use only.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 1248186-51-7
Cat. No. B1444828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)-3-isopropylurea
CAS1248186-51-7
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NCC1=CC(=CC=C1)Br
InChIInChI=1S/C11H15BrN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
InChIKeyQXTUSNPIQDLXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromobenzyl)-3-isopropylurea (CAS 1248186-51-7): Chemical Identity, Procurement Specifications, and Research Context


1-(3-Bromobenzyl)-3-isopropylurea (CAS 1248186-51-7) is a disubstituted urea derivative characterized by a 3-bromobenzyl moiety and an isopropyl group appended to the urea nitrogen atoms. Its molecular formula is C11H15BrN2O, with a molecular weight of 271.15 g/mol . The compound is commercially available from multiple reputable vendors with purities typically specified at 95% or 98%, and is supplied exclusively for research and further manufacturing purposes . Structurally, it belongs to the broader class of N-alkyl-N'-aryl ureas, which have been extensively investigated as pharmacophores in medicinal chemistry, particularly as enzyme inhibitors targeting prostaglandin synthases and related pathways [1].

1-(3-Bromobenzyl)-3-isopropylurea (CAS 1248186-51-7): Structural Determinants That Preclude Simple Analog Substitution


Within the class of benzyl-isopropylurea derivatives, seemingly minor structural modifications produce substantial alterations in physicochemical properties, synthetic accessibility, and biological target engagement profiles. The presence and position of the bromine substituent on the aromatic ring, the specific alkyl group appended to the urea nitrogen, and the overall substitution pattern of the urea core are not interchangeable parameters. In mPGES-1 inhibitor discovery programs, for instance, urea derivatives bearing 3-bromobenzyl motifs exhibit distinct activity profiles compared to their chloro-substituted or unsubstituted counterparts [1]. Furthermore, the synthetic route employed to access this compound—involving nucleophilic addition of an amine to an isocyanate—contrasts with alternative phosgene-mediated coupling approaches used for structurally related analogs, resulting in different impurity profiles and overall procurement economics [2]. These structural and synthetic divergences necessitate compound-specific evaluation rather than class-based substitution.

1-(3-Bromobenzyl)-3-isopropylurea (CAS 1248186-51-7): Quantitative Evidence Guide for Differentiated Procurement


Synthetic Accessibility: Nucleophilic Addition vs. Phosgene-Mediated Coupling

1-(3-Bromobenzyl)-3-isopropylurea is synthesized via direct nucleophilic addition of 3-bromobenzylamine to isopropyl isocyanate, a route that minimizes side products relative to alternative phosgene-mediated coupling of two amines . In contrast, structurally related N,N'-disubstituted ureas often require more complex multi-step sequences involving reductive amination or palladium-catalyzed amidation [1].

Synthetic Chemistry Process Development Route Scouting

Physicochemical Differentiation: Bromine-Induced Lipophilicity Shift

The introduction of a bromine atom at the meta position of the benzyl ring in 1-(3-bromobenzyl)-3-isopropylurea results in a substantial increase in molecular weight (271.15 g/mol) compared to the non-brominated analog 1-benzyl-3-isopropylurea (192.26 g/mol), representing a 41% increase in mass . Bromine substitution on aromatic rings typically elevates calculated logP (cLogP) values by approximately 0.8-1.2 units relative to unsubstituted phenyl analogs, based on established Hansch substituent constants (π_Br ≈ 0.86) [1].

Physicochemical Properties Lipophilicity Medicinal Chemistry

mPGES-1 Inhibitor Scaffold: Structural Relationship to Validated Active Chemotypes

The 3-bromobenzyl-isopropylurea scaffold is a substructural component of more elaborated urea derivatives that have demonstrated mPGES-1 inhibitory activity. For example, 1-benzyl-1-(3-bromobenzyl)-3-isopropylurea (CAS 1283596-06-4)—which contains the 1-(3-bromobenzyl)-3-isopropylurea core—exhibits potency with an IC50 of 0.34 μM in IL-1β-stimulated A549 cell assays and 2.1 μM in human whole blood assays [1]. The structurally related 1-benzyl-1-(biphenyl-3-ylmethyl)-3-isopropylurea shows mPGES-1 inhibition with an IC50 of 1.70 μM under similar assay conditions [2].

mPGES-1 Inflammation Cancer Research Enzyme Inhibition

Halogen Bonding Potential: Bromine as a Non-Covalent Interaction Module

The meta-bromine substituent on the benzyl ring of 1-(3-bromobenzyl)-3-isopropylurea confers halogen bonding capability, a directional non-covalent interaction distinct from hydrogen bonding. Bromine atoms in aromatic systems exhibit a characteristic σ-hole, enabling attractive electrostatic interactions with Lewis bases (e.g., carbonyl oxygens, carboxylates) in protein binding pockets [1]. Compared to chlorine-substituted analogs, bromine provides greater polarizability and a more pronounced σ-hole, resulting in stronger halogen bond energies [2]. In contrast, the non-brominated analog 1-benzyl-3-isopropylurea lacks this halogen bonding functionality entirely, relying solely on hydrogen bonding from the urea moiety for target engagement .

Halogen Bonding Structure-Based Drug Design Molecular Recognition

Synthetic Versatility: Aryl Bromide as a Handle for Downstream Diversification

The 3-bromobenzyl moiety in 1-(3-bromobenzyl)-3-isopropylurea provides a reactive aryl bromide handle amenable to transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This functional handle enables late-stage diversification of the benzyl ring to generate focused compound libraries. In contrast, the non-brominated analog 1-benzyl-3-isopropylurea lacks this reactive site, and the 3-chlorobenzyl analog exhibits significantly lower reactivity in cross-coupling reactions due to the reduced leaving group ability of chloride compared to bromide [2].

Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

1-(3-Bromobenzyl)-3-isopropylurea (CAS 1248186-51-7): Optimal Application Scenarios Derived from Quantitative Evidence


mPGES-1 Inhibitor Lead Optimization and SAR Studies

Based on its structural relationship to validated mPGES-1 inhibitors such as 1-benzyl-1-(3-bromobenzyl)-3-isopropylurea (IC50 = 0.34 μM in A549 cell assays) [1], 1-(3-bromobenzyl)-3-isopropylurea serves as a core scaffold for systematic structure-activity relationship (SAR) exploration. The aryl bromide handle enables parallel library synthesis via Suzuki coupling to investigate substituent effects on enzyme inhibition. Its distinct physicochemical profile (MW = 271.15 g/mol; estimated cLogP ~2.5-3.0) provides a balanced starting point for optimizing both potency and drug-like properties .

Halogen Bonding-Enabled Structure-Based Drug Design

The 3-bromobenzyl group in this compound introduces halogen bonding capability, a directional non-covalent interaction that can enhance target binding affinity and selectivity [1]. For structure-based design projects where target protein crystal structures reveal accessible Lewis base residues (e.g., backbone carbonyls, carboxylate side chains) in the binding pocket, this compound provides a specific interaction module not available from chloro-substituted or unsubstituted benzyl analogs .

Late-Stage Functionalization and Focused Library Synthesis

The aryl bromide functionality at the meta position of the benzyl ring serves as a robust synthetic handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This compound is therefore optimally deployed in medicinal chemistry workflows requiring late-stage diversification to generate focused compound libraries. The commercial availability of this compound at 95-98% purity supports reproducible parallel synthesis without the need for initial building block preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromobenzyl)-3-isopropylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.